5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide
CAS No.: 22459-75-2
Cat. No.: VC17138864
Molecular Formula: C14H20ClN3O4
Molecular Weight: 329.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22459-75-2 |
|---|---|
| Molecular Formula | C14H20ClN3O4 |
| Molecular Weight | 329.78 g/mol |
| IUPAC Name | 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
| Standard InChI | InChI=1S/C14H20ClN3O4/c1-4-17(5-2)7-6-16-14(19)10-8-11(15)12(18(20)21)9-13(10)22-3/h8-9H,4-7H2,1-3H3,(H,16,19) |
| Standard InChI Key | PVUYBBJPARWTJY-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide, reflecting its substitution pattern on the benzamide core . Common synonyms include deamino-nitro-metoclopramide and metoclopramide metabolite M10, highlighting its metabolic relationship to metoclopramide . Its IUPAC name, 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide, precisely denotes the positions of the chlorine, methoxy, and nitro groups on the aromatic ring .
Molecular Structure and Stereochemistry
The molecule comprises a benzamide backbone substituted with a chlorine atom at position 5, a methoxy group at position 2, and a nitro group at position 4 (Figure 1) . The side chain consists of a diethylaminoethyl group attached to the amide nitrogen. The absence of chiral centers simplifies its stereochemical profile, distinguishing it from more complex metabolites.
Table 1: Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 22459-75-2 | |
| Molecular Formula | C₁₄H₂₀ClN₃O₄ | |
| Molecular Weight | 329.78 g/mol | |
| IUPAC Name | 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide | |
| SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N+[O-])Cl |
Synthesis and Manufacturing
Key Reaction Steps
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Nitration: Introduction of a nitro group to the aromatic ring under acidic conditions .
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Chlorination: Electrophilic substitution to introduce chlorine at position 5 .
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Amidation: Coupling of the substituted benzoic acid with N,N-diethylethylenediamine .
Table 2: Comparative Synthetic Data for Metoclopramide and Its Metabolite
| Parameter | Metoclopramide | 5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide |
|---|---|---|
| Starting Material | o-Toluidine | Metoclopramide |
| Key Reaction | Amidation | Nitration |
| Yield | 74% (final step) | Not reported |
| Reference |
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but exhibits better solubility in organic solvents like ethanol and methylene chloride . Its stability is temperature-dependent, requiring storage at 2–8°C to prevent degradation . The nitro group contributes to its polar nature, influencing its partition coefficient and bioavailability.
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 418.7±45.0 °C (predicted) | |
| Density | 1.2432 (estimate) | |
| Refractive Index | 1.5200 (estimate) | |
| pKa | 0.42 (amine), 9.71 (amide) |
Pharmacological and Toxicological Profile
Metabolic Role
As a metabolite of metoclopramide, this compound is implicated in the drug’s pharmacokinetics. Cytochrome P450 enzymes, particularly CYP2D6, mediate its formation, though its pharmacological activity remains less characterized . Unlike metoclopramide, which antagonizes dopamine D₂ and serotonin 5-HT₃ receptors, the nitro group may render this metabolite pharmacologically inert or subject to further biotransformation .
Analytical Methods and Detection
Chromatographic Techniques
High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying this metabolite in biological matrices . Reverse-phase columns (C18) and mobile phases containing acetonitrile and phosphate buffers achieve optimal resolution .
Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity for trace analysis, leveraging the compound’s molecular ion ([M+H]⁺ = 330.78) and characteristic fragmentation patterns .
Applications and Future Directions
Research Applications
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Pharmacokinetic Studies: Tracking metabolite formation to optimize dosing regimens .
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Toxicology: Assessing long-term exposure risks in vulnerable populations .
Industrial Relevance
While not directly marketed, this metabolite serves as a reference standard in regulatory compliance testing and drug development workflows .
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